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Compound of Interest

Compound Name: Desulfated Aztreonam

CAS No.: 102579-59-9

Cat. No.: B598324 Get Quote

Executive Summary
Aztreonam is a synthetic monocyclic beta-lactam (monobactam) antibiotic. Unlike bicyclic beta-

lactams (penicillins, cephalosporins), its reactivity and antibacterial potency are driven by the

electron-withdrawing N-sulfonic acid group (

) attached to the beta-lactam nitrogen.

"Desulfated Aztreonam" refers to the degradation products formed when this critical sulfonate

group is cleaved. This guide distinguishes between two distinct chemical entities often

conflated in general literature:

Desulfated Aztreonam (Impurity II): The beta-lactam ring remains intact, but the

-sulfonate is replaced by a proton (

-H).

Open-Ring Desulfated Aztreonam (Impurity V): The beta-lactam ring is hydrolyzed

(opened) and the sulfonate group is lost.

Understanding the stability of the

-sulfonate bond versus the amide (lactam) bond is critical for formulation stability, as acidic
conditions favor desulfation while basic conditions favor ring hydrolysis.
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Structural Dynamics & Reactivity
The Activating -Sulfonate Group
In bicyclic beta-lactams, ring strain is increased by the fusion of the four-membered ring to a

five- or six-membered ring. Aztreonam, being a monobactam, lacks this fused ring strain. To

compensate, the

-1 position is sulfonated.

Mechanism: The

group is strongly electron-withdrawing. It pulls electron density away from the beta-lactam
nitrogen, increasing the electrophilicity of the carbonyl carbon. This activation is essential for
the drug to acylate the active site serine of Penicillin-Binding Proteins (PBPs).

Stability Implication: The

-S bond is chemically labile. Its cleavage (desulfation) deactivates the molecule
pharmacologically and alters its degradation kinetics.

Chemical Entities
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Compound Name Common Code
Structure
Description

CAS Registry

Aztreonam API

Intact Beta-Lactam +

-
78110-38-0

Desulfated Aztreonam Impurity II

Intact Beta-Lactam +

-H (Loss of

)

102579-59-9

Open-Ring Aztreonam Impurity IV

Hydrolyzed Lactam +

-
N/A

Open-Ring Desulfated

Aztreonam
Impurity V

Hydrolyzed Lactam +

-H
102586-36-7

Degradation Pathways
The degradation of Aztreonam is pH-dependent, following pseudo-first-order kinetics. The two

primary competing pathways are Desulfation (Acid-Catalyzed) and Hydrolysis (Base-

Catalyzed).

Pathway Analysis
Acidic Hydrolysis (pH < 4.0):

Protonation of the sulfonate group or the lactam nitrogen facilitates the cleavage of the

-S bond.

Primary Product: Desulfated Aztreonam (Impurity II).[1]

Note: The resulting

-H monobactam is unstable and will eventually hydrolyze to the open-ring form.
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Alkaline Hydrolysis (pH > 8.0):

Hydroxide ions attack the carbonyl carbon of the beta-lactam ring.

Primary Product: Open-Ring Aztreonam (Impurity IV).[1]

The ring opening is irreversible.

Isomerization (pH Independent/Light Induced):

The oxime ether side chain can isomerize from the active Z-isomer (Syn) to the inactive E-

isomer (Anti).

Product: Anti-Aztreonam (Impurity III).[1]

Pathway Visualization
The following diagram maps the degradation logic, distinguishing between ring-opening and

desulfation events.
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Caption: Degradation map of Aztreonam showing the divergence between N-S bond cleavage

(Desulfated) and Beta-Lactam ring opening (Hydrolysis).

Stability Profile & Kinetics
pH-Rate Profile
Aztreonam exhibits a U-shaped pH-rate profile.

Maximum Stability: pH 4.5 – 5.5.

Acidic Instability: Below pH 2.0, the rate of desulfation increases significantly (

rises).

Basic Instability: Above pH 7.5, the rate of ring hydrolysis increases exponentially. At pH 10,

the half-life is significantly reduced compared to neutral pH.

Thermal Stability
Solid State: Aztreonam is relatively stable in the solid state when stored protected from

moisture.

Solution: In aqueous solution (reconstituted), it degrades according to Arrhenius kinetics.

Refrigerated (2-8°C): Stable for ~48 hours (maintaining >90% potency).

Room Temp (25°C): Significant degradation (>10%) can occur within 48 hours depending

on the buffer.

Analytical Methodologies
To accurately quantify "Desulfated Aztreonam" distinct from "Open-Ring" degradants, a

stability-indicating HPLC method is required. Standard UV detection at 254 nm or 270 nm is

sufficient, but LC-MS is recommended for structural confirmation during method development.

Recommended HPLC Protocol (Stability Indicating)
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This protocol separates the parent from Impurity II (Desulfated) and Impurity V (Open-Ring

Desulfated).

Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5

µm.

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).

Low pH suppresses silanol activity and maintains the protonation state.

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient:

0-5 min: 95% A (Isocratic hold for polar impurities like Open-Ring Desulfated)

5-25 min: 95% A → 60% A (Linear gradient to elute Parent and Desulfated)

25-30 min: 60% A → 95% A (Re-equilibration)

Flow Rate: 1.0 mL/min.[2]

Detection: UV @ 254 nm.

Injection Volume: 20 µL.

Analytical Workflow Diagram
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Caption: Workflow for the separation and identification of Aztreonam degradation products.

Experimental Protocols: Forced Degradation
To generate and validate the presence of Desulfated Aztreonam for method validation, follow

these stress conditions.

Protocol A: Acid Stress (Targeting Desulfation)
Objective: Preferentially cleave the

-sulfonate bond to generate Impurity II.

Preparation: Dissolve Aztreonam to a concentration of 1 mg/mL in 0.1 N HCl.

Incubation: Heat at 60°C for 4–8 hours.

Quenching: Neutralize with an equimolar amount of 0.1 N NaOH to pH ~5.0 immediately

before injection.

Expected Outcome: Decrease in Parent peak; appearance of Desulfated Aztreonam
(eluting after Open-Ring species but likely before Parent depending on column chemistry).

Protocol B: Base Stress (Targeting Ring Opening)
Objective: Hydrolyze the beta-lactam ring to generate Impurity IV/V.

Preparation: Dissolve Aztreonam to 1 mg/mL in 0.1 N NaOH.

Incubation: Room temperature (25°C) for 1–2 hours. Note: Aztreonam is very unstable in

base; heat is usually unnecessary.

Quenching: Neutralize with 0.1 N HCl to pH ~5.0.

Expected Outcome: Rapid loss of Parent; major peak corresponding to Open-Ring

Aztreonam (Impurity IV).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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